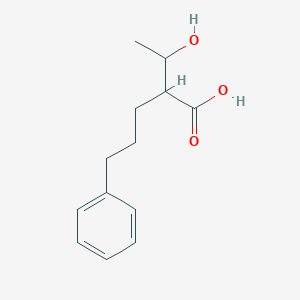

2-(1-Hydroxyethyl)-5-phenylpentanoic acid

Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the development of efficient and stereoselective methods for the construction of complex acyclic molecules is a paramount goal. The structure of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid, which can be described as an α-alkyl-β-hydroxy acid, is a common feature in many biologically active natural products. The synthesis of such structures is often approached through powerful carbon-carbon bond-forming reactions, with the aldol (B89426) reaction being one of the most prominent methods. researchgate.netscribd.com

Modern iterations of the aldol reaction allow for a high degree of control over the relative and absolute stereochemistry of the newly formed stereocenters. nih.gov For a molecule like this compound, a retrosynthetic analysis would likely involve an aldol condensation between a propionate (B1217596) equivalent and 4-phenylbutanal. The stereochemical outcome of this reaction can be influenced by the choice of chiral auxiliaries, chiral catalysts, or substrate control. nih.gov For instance, the use of boron enolates derived from chiral ketones has been shown to be highly effective in achieving high diastereoselectivity in aldol reactions. cam.ac.uk

While a direct synthesis for this compound is not readily found in the literature, the synthesis of its constitutional isomer, (3S)-hydroxy-5-phenylpentanoic acid, has been reported. This synthesis was achieved via an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412), followed by the removal of the Evans auxiliary. This highlights a practical and diastereoselective approach to synthesizing chiral hydroxy-phenylpentanoic acids.

The aldol condensation of methyl propionate with formaldehyde (B43269) is another relevant area of research, as it tackles the challenge of controlling selectivity in reactions that can lead to multiple products. acs.orgacs.org Such studies are crucial for optimizing the synthesis of specifically substituted carbonyl compounds.

Significance as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically enriched compounds that are incorporated into the synthesis of larger, more complex molecules, thereby transferring their stereochemical information. nih.gov The presence of multiple stereocenters and functional groups (a carboxylic acid and a secondary alcohol) in this compound makes it a potentially valuable chiral synthon. After resolution of its stereoisomers, each pure stereoisomer could be used to access different target molecules.

The utility of similar chiral hydroxy acids is well-documented. For instance, (3S)-hydroxy-5-phenylpentanoic acid has been employed in the asymmetric synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol, both of which are natural products. This demonstrates how a chiral phenylpentanoic acid derivative can serve as a versatile starting material for the synthesis of biologically active compounds. The carboxylic acid and hydroxyl groups provide convenient handles for further chemical transformations, such as amide bond formation, esterification, or oxidation/reduction.

Overview of Research Trajectories for Phenylpentanoic Acid Derivatives

Phenylpentanoic acid derivatives constitute a broad class of compounds that have garnered significant interest in medicinal chemistry and materials science. Research in this area is diverse, with several key trajectories:

Medicinal Chemistry: Many phenylalkanoic acid derivatives have been investigated for their pharmacological activities. google.com For instance, certain derivatives have shown anti-inflammatory and analgesic properties. The phenyl group and the carboxylic acid moiety are common pharmacophores that can interact with various biological targets. Research often focuses on synthesizing libraries of these derivatives with different substitution patterns on the phenyl ring and the alkyl chain to explore structure-activity relationships.

Natural Product Synthesis: As previously mentioned, chiral phenylpentanoic acids are valuable intermediates in the total synthesis of natural products. researchgate.net Research in this area is focused on developing novel and efficient synthetic routes to these building blocks and demonstrating their application in the construction of complex molecular architectures. acs.org

Polymer Chemistry: Certain phenylpentanoic acid derivatives can be used as monomers for the synthesis of specialty polymers. The combination of the aromatic ring and the carboxylic acid functionality can impart unique thermal and mechanical properties to the resulting polymers.

Current Research Landscape and Emerging Academic Challenges

The current research landscape in the field of stereoselective synthesis is heavily focused on the development of more efficient, sustainable, and atom-economical methods. For a molecule like this compound, the primary academic challenge lies in the stereocontrolled synthesis of all its possible stereoisomers.

Achieving high levels of stereocontrol in acyclic systems, often referred to as acyclic stereocontrol, is a significant challenge in organic synthesis. chinesechemsoc.orgnih.gov The conformational flexibility of open-chain molecules makes it difficult to predict and control the stereochemical outcome of reactions. Consequently, a major area of research is the development of new catalysts and reagents that can effectively control the three-dimensional arrangement of atoms in these systems. cam.ac.uk

Another emerging area is the use of computational chemistry to predict the stereochemical outcomes of reactions and to design new chiral catalysts. These in silico methods can accelerate the discovery of new synthetic methodologies.

Furthermore, there is a growing emphasis on "green chemistry," which seeks to minimize the environmental impact of chemical processes. This includes the development of catalytic reactions that can be run in environmentally benign solvents, the use of renewable starting materials, and the design of syntheses that minimize waste. The synthesis of complex chiral molecules like this compound in an environmentally friendly manner remains a significant challenge and an active area of research.

| Compound Name |

| This compound |

| (3S)-Hydroxy-5-phenylpentanoic acid |

| (R)-Acetyloxazolidinone |

| 3-Phenylpropanal |

| 4-Phenylbutanal |

| Methyl propionate |

| Formaldehyde |

| (S)-Daphneolone |

| (S)-Dihydroyashabushiketol |

| 2-hydroxy-5-phenylpentanoic acid |

| 5-phenylpentanoic acid |

Table of Chemical and Physical Properties for this compound

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 439084-21-6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Heavy Atom Count | 16 |

| InChIKey | LXZZBKVFUSJZKV-UHFFFAOYSA-N |

| SMILES | OC(C)C(C(=O)O)CCCC1C=CC=CC=1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxyethyl)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZBKVFUSJZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCC1=CC=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592905 | |

| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439084-21-6 | |

| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1 Hydroxyethyl 5 Phenylpentanoic Acid and Its Chiral Variants

Diastereoselective Synthesis Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgepfl.chepfl.ch After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and recycling of the auxiliary. epfl.chsigmaaldrich.com This strategy transforms a difficult-to-achieve enantioselective reaction into a more manageable diastereoselective one. bath.ac.uk Among the most successful and widely adopted auxiliary-based methods is the Evans' oxazolidinone methodology, particularly for asymmetric aldol (B89426) reactions. epfl.ch

The Evans' aldol reaction is a robust method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are precursors to the target 2-(1-hydroxyethyl)-5-phenylpentanoic acid. alfa-chemistry.com The methodology utilizes an N-acylated chiral oxazolidinone auxiliary to control the absolute stereochemistry of the newly formed stereocenters during a boron-mediated aldol addition. researchgate.netnih.gov

Auxiliary-Controlled Strategies

Application of Evans' Boron-Aldol Methodology

Preparation of Key Intermediate Oxazolidinones

Evans' chiral auxiliaries are typically synthesized from readily available and relatively inexpensive α-amino acids. wikipedia.org The synthesis involves the reduction of the carboxylic acid moiety of an amino acid (e.g., valine or phenylalanine) to the corresponding amino alcohol. santiago-lab.com This intermediate is then cyclized through condensation with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI), to form the stable five-membered oxazolidinone ring. santiago-lab.com

The resulting oxazolidinone can then be acylated to form the N-acyl imide, which is the key substrate for the aldol reaction. santiago-lab.com For the synthesis of the this compound precursor, an N-propionyl oxazolidinone is required. This is typically prepared by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by reaction with propionyl chloride or propionic anhydride. williams.edu

| Amino Acid Precursor | Corresponding Amino Alcohol | Resulting Evans' Oxazolidinone Auxiliary |

| (S)-Valine | (S)-Valinol | (S)-4-isopropyl-2-oxazolidinone |

| (R)-Valine | (R)-Valinol | (R)-4-isopropyl-2-oxazolidinone |

| (S)-Phenylalanine | (S)-Phenylalaninol | (S)-4-benzyl-2-oxazolidinone |

| (R)-Phenylalanine | (R)-Phenylalaninol | (R)-4-benzyl-2-oxazolidinone |

| (1R,2S)-Norephedrine | (1R,2S)-Norephedrine | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

Stereodirecting Effects in Aldol Reactions

The high degree of stereocontrol in the Evans' aldol reaction stems from the formation of a rigid, chair-like six-membered transition state. alfa-chemistry.comgithub.io The process begins with the soft enolization of the N-acyl imide using a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine). nih.govyork.ac.uk This reliably generates the Z-enolate due to chelation between the boron atom and the two carbonyl oxygen atoms of the imide. uwindsor.caharvard.edu

According to the Zimmerman-Traxler model, this Z-enolate reacts with an aldehyde (in this case, 3-phenylpropanal) via a closed, chair-like transition state. harvard.edu The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl (B1604629) group) sterically blocks one face of the enolate. Consequently, the aldehyde electrophile approaches from the less hindered face, leading to a highly predictable absolute stereochemistry in the product. alfa-chemistry.comyork.ac.uk This reaction pathway preferentially forms the syn-aldol adduct. alfa-chemistry.comharvard.edu

For instance, the reaction of an N-propionyl oxazolidinone derived from (S)-valinol with 3-phenylpropanal (B7769412) is expected to yield the corresponding syn-aldol adduct with high diastereoselectivity. york.ac.ukharvard.edu A similar reaction using (R)-acetyloxazolidinone and 3-phenylpropanal has been shown to produce two diastereomers in a 5.4:1 ratio, which can be separated by chromatography. mdpi.comsemanticscholar.org

| Chiral Auxiliary | Enolate Geometry | Predicted Aldol Adduct | Diastereoselectivity |

| (S)-4-isopropyl-2-oxazolidinone | Z-enolate | syn | High (>99%) harvard.edu |

| (R)-4-benzyl-2-oxazolidinone | Z-enolate | syn | High (>99%) york.ac.uk |

Auxiliary Removal and Isolation of Chiral Acid

Once the desired aldol addition is complete and the stereocenters are set, the chiral auxiliary must be cleaved from the product. epfl.ch A variety of methods exist for this transformation, allowing access to different functional groups. santiago-lab.com

For the isolation of the target this compound, the most common and effective method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). mdpi.comacs.orgnih.gov This reagent selectively attacks the exocyclic carbonyl group of the N-acyl imide, releasing the carboxylic acid without epimerization of the adjacent stereocenter and allowing for the recovery of the intact oxazolidinone auxiliary. publish.csiro.aupublish.csiro.au The reaction with LiOH alone can lead to undesired cleavage of the endocyclic carbonyl, destroying the auxiliary. publish.csiro.auuq.edu.au

| Cleavage Reagent | Resulting Functional Group | Reference |

| LiOH / H₂O₂ | Carboxylic Acid | mdpi.comacs.org |

| LiBH₄ or NaBH₄ | Primary Alcohol | santiago-lab.com |

| LiAlH₄ or Li(Ot-Bu)₃AlH | Aldehyde | santiago-lab.com |

| MeOMgBr or (MeO)MeNH·HCl | Weinreb Amide | semanticscholar.orgnih.gov |

| NaOMe / MeOH | Methyl Ester | santiago-lab.com |

While Evans' oxazolidinones are highly effective, other chiral auxiliaries have also been developed for stereoselective synthesis. These alternatives can sometimes offer advantages in terms of cost, availability, or stereochemical outcome (e.g., providing access to anti-aldol products).

Pseudoephedrine Amides : Derived from the readily available alkaloids pseudoephedrine, these auxiliaries can be used for the diastereoselective alkylation of enolates. wikipedia.org The enolate formed after deprotonation is believed to be stabilized by an internal lithium chelate involving the auxiliary's hydroxyl group and the enolate oxygen. This rigid structure blocks one face of the enolate, directing alkylating agents to the opposite side. The auxiliary can later be removed under acidic or basic conditions to yield chiral carboxylic acids, ketones, or alcohols. wikipedia.org

Camphorsultam (Oppolzer's Sultam) : This auxiliary, derived from camphor, is highly crystalline and provides excellent stereocontrol in a variety of reactions, including alkylations, Michael additions, and Diels-Alder reactions. wikiwand.com Similar to oxazolidinones, N-acylated camphorsultams form chelated enolates that restrict the approach of electrophiles to one face, leading to high diastereoselectivity. wikiwand.com

Chromatographic Separation of Diastereomers for Optically Pure this compound Precursors

Achieving optical purity is often accomplished by synthesizing a mixture of diastereomers from a racemic precursor, which are then separated using chromatographic techniques. Diastereomers, unlike enantiomers, have different physical properties, allowing for their separation by standard methods like silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com

A common strategy involves reacting a racemic carboxylic acid with a single enantiomer of a chiral auxiliary, such as (−)-camphorsultam, to form a mixture of diastereomeric amides. nih.gov This mixture can then be separated by HPLC on a normal silica gel stationary phase. nih.govmdpi.com The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure carboxylic acids. The efficiency of separation is often high, with some diastereomeric amides showing clear separation even on thin-layer chromatography (TLC) plates. mdpi.com Derivatized cellulose (B213188) and amylose (B160209) columns are also noted for their broad selectivity in separating chiral acids. researchgate.net

For precursors to this compound, such as those generated from aldol additions, silica gel column chromatography has proven effective for cleanly separating the resulting diastereomers. nih.gov This separation is a critical step before the removal of the chiral auxiliary to yield the optically pure acid. nih.gov

Table 1: Overview of Chromatographic Separation Methods for Chiral Precursors

| Method | Stationary Phase | Principle | Application Example |

|---|---|---|---|

| HPLC | Silica Gel | Separation of diastereomers with different physical properties. nih.gov | Separation of diastereomeric amides formed from a racemic acid and a chiral amine. nih.gov |

| Column Chromatography | Silica Gel | Differential adsorption of diastereomers. | Isolation of diastereomeric aldol adducts. nih.gov |

| Chiral HPLC | Derivatized Cellulose/Amylose | Enantioselective interactions based on a three-point interaction model. researchgate.net | Direct separation of enantiomers of chiral carboxylic acids. researchgate.net |

Enantioselective Synthesis Pathways

Enantioselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one enantiomer over another. This is achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Organocatalytic Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has emerged as a powerful alternative to metal-based catalysts, often offering milder reaction conditions and environmental benefits.

The asymmetric epoxidation of α,β-unsaturated precursors, such as unsaturated aldehydes or ketones, is a key strategy for installing chirality. The resulting chiral epoxides are versatile intermediates that can be converted into a variety of functional groups, including the β-hydroxy acid moiety found in the target molecule. researchgate.net

Organocatalytic methods for this transformation often employ chiral amines or their derivatives. For instance, chiral bisaryl-silyl-protected pyrrolidines have been shown to be highly selective catalysts for the epoxidation of α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide. nih.govorganic-chemistry.orgresearchgate.net These reactions can proceed in aqueous-alcoholic mixtures, yielding optically active α,β-epoxy aldehydes with high yields and enantioselectivities often exceeding 94% ee. nih.govresearchgate.net Similarly, cinchona alkaloid-derived primary amines catalyze highly enantioselective Weitz-Scheffer-type epoxidations of α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide. organic-chemistry.org

Table 2: Selected Organocatalysts for Asymmetric Epoxidation

| Catalyst Type | Precursor | Oxidant | Key Features |

|---|---|---|---|

| Chiral Pyrrolidine Derivatives | α,β-Unsaturated Aldehydes | Hydrogen Peroxide | High enantioselectivity (>94% ee), environmentally friendly conditions. nih.govorganic-chemistry.org |

| Cinchona Alkaloid-Derived Primary Amines | α,β-Unsaturated Carbonyls | Hydrogen Peroxide | High enantiomeric ratios (up to 99.5:0.5), broad substrate scope. organic-chemistry.org |

Once a chiral epoxide precursor is formed, the next step involves a regioselective ring-opening reaction. This reaction can be achieved with a variety of nucleophiles. For the synthesis of β-hydroxy acids or their derivatives, the epoxide can be opened by an appropriate nucleophile, which introduces the necessary carbon framework. For instance, the ring-opening of epoxides with amines or other nucleophiles can yield β-amino alcohols or related structures. rroij.comscirp.org A subsequent acyl substitution or functional group manipulation can then lead to the desired carboxylic acid.

In a related transformation, α,β-epoxy nitriles can undergo a one-step reaction involving both a dibutyltin (B87310) oxide-catalyzed cycloaddition and an azide-mediated epoxide opening to form α-hydroxy-β-azido tetrazoles with high regio- and stereoselectivity. rsc.org The resulting azido (B1232118) group can be reduced to an amine, providing a pathway to α-hydroxy-β-amino acids, which are structurally related to the target molecule. rsc.org

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes featuring chiral ligands are widely used to catalyze asymmetric reactions, offering high levels of stereocontrol and efficiency.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Asymmetric versions of this reaction are powerful tools for setting two adjacent stereocenters simultaneously.

One major strategy is the Evans aldol reaction, which utilizes a chiral N-acyloxazolidinone auxiliary. tcichemicals.comalfa-chemistry.com The carbonyl compound is first converted to a boron enolate using a Lewis acid like dibutylboron triflate and a base. tcichemicals.comnih.gov This Z-enolate then reacts with an aldehyde through a highly organized, six-membered Zimmerman-Traxler transition state. alfa-chemistry.comyoutube.com The steric hindrance provided by the substituent on the chiral auxiliary directs the aldehyde to attack from a specific face, resulting in high diastereoselectivity for the syn-aldol product. tcichemicals.com After the reaction, the chiral auxiliary can be cleaved to reveal the β-hydroxy acid. nih.govalfa-chemistry.com

Another powerful method is the Mukaiyama aldol reaction, which is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde. rsc.org The use of chiral Lewis acids can render this reaction highly enantioselective. This approach is instrumental in the synthesis of complex natural products containing polyketide structures. rsc.org Boron enolates, in particular, are effective due to the short boron-oxygen bonds which lead to tight, cyclic transition states and high stereoselectivity. organicreactions.orgresearchgate.net

Table 3: Comparison of Asymmetric Aldol Methodologies

| Reaction | Key Reagents | Enolate Type | Stereocontrol Mechanism |

|---|---|---|---|

| Evans Aldol | Chiral oxazolidinone, Dibutylboron triflate | Boron (Z)-Enolate | Zimmerman-Traxler transition state directed by chiral auxiliary. tcichemicals.comalfa-chemistry.com |

| Mukaiyama Aldol | Silyl enol ether, Chiral Lewis acid | Silyl Enol Ether | Coordination of aldehyde and enolate to chiral Lewis acid catalyst. rsc.org |

Hydroformylation and Related Carbonylation Strategies

Hydroformylation, also known as oxo synthesis, represents a powerful atom-economical method for the formation of aldehydes from alkenes, which can subsequently be converted to the desired hydroxy acid. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. For the synthesis of a precursor to this compound, a suitable starting material would be 4-phenyl-1-butene (B1585249).

The key challenge in the hydroformylation of terminal alkenes like 4-phenyl-1-butene is controlling the regioselectivity—that is, whether the formyl group adds to the terminal carbon (to form the linear aldehyde) or the internal carbon (to form the branched aldehyde). The branched aldehyde is the desired intermediate for the target molecule.

Rhodium catalysts modified with specific phosphine (B1218219) or phosphite (B83602) ligands are highly effective for directing the regioselectivity and, in asymmetric variants, the enantioselectivity. The use of bulky phosphine ligands, such as those from the Ph-BPE family, in conjunction with a rhodium precursor, has been shown to favor the formation of the branched, chiral aldehyde from terminal olefins. nih.govacs.org While a direct application to 4-phenyl-1-butene for this specific target is not extensively documented in readily available literature, the principles established for other 1-alkenes are applicable. High pressures of syngas (a mixture of carbon monoxide and hydrogen) and controlled temperatures are crucial for reaction efficiency and catalyst stability. researchgate.net

The general transformation can be depicted as follows:

Hydroformylation: 4-phenyl-1-butene is reacted with syngas (CO/H₂) in the presence of a chiral rhodium-ligand complex to yield an optically active 2-methyl-5-phenylpentanal.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 2-formyl-5-phenylpentanoic acid.

Reduction: The formyl group is selectively reduced to a hydroxymethyl group. However, a more direct route involves the reduction of a keto-acid precursor.

Related carbonylation strategies, such as palladium-catalyzed carbonylation of allyl amines or chlorides, offer alternative routes to β,γ-unsaturated amides or esters. mdpi.com These unsaturated intermediates could then be subjected to further transformations to install the hydroxyethyl (B10761427) group.

| Ligand Family | Typical Catalyst Precursor | Observed Regioselectivity (Branched:Linear) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Ph-BPE | Rh(acac)(CO)₂ | Up to 15:1 | Up to 98:2 | nih.gov |

| Bisdiazaphos | Rh(acac)(CO)₂ | Moderate to Good | Excellent | nih.gov |

| TPPTS (in aqueous phase) | Rh precursor | High linear selectivity (for bulk chemicals) | N/A (Achiral) | researchgate.net |

Asymmetric Hydroboration of Beta,Gamma-Unsaturated Amides

Asymmetric hydroboration is a premier method for the enantioselective synthesis of chiral alcohols. When applied to β,γ-unsaturated amides, this reaction can establish the chiral center of the hydroxyethyl group in a precursor to the target molecule. The strategy involves the reaction of a β,γ-unsaturated amide with a borane (B79455) reagent, catalyzed by a chiral transition metal complex, typically rhodium or iridium. The resulting organoborane intermediate is then oxidized (e.g., with hydrogen peroxide) to yield the chiral alcohol.

A suitable substrate for this approach would be an N-substituted 2-(prop-1-en-2-yl)-5-phenylpentanamide. The hydroboration would target the double bond of the propenyl group.

Recent advancements have focused on developing catalysts that provide high levels of regio- and enantioselectivity. For instance, rhodium complexes with chiral diphosphine ligands like DIOP have been successfully used in the asymmetric hydroboration of α,β-unsaturated amides to create chiral tertiary boronic esters. researchgate.net While the substrate for the target molecule is a β,γ-unsaturated amide, related principles of catalyst control apply. The choice of ligand is critical in differentiating the enantiotopic faces of the alkene, leading to a high enantiomeric excess (ee) of the desired alcohol. mdpi.com

The reaction sequence can be outlined as:

Precursor Synthesis: A β,γ-unsaturated amide, such as N,N-dimethyl-2-(prop-1-en-2-yl)-5-phenylpentanamide, is synthesized.

Asymmetric Hydroboration: The amide is treated with a borane source (e.g., catecholborane or pinacolborane) in the presence of a catalytic amount of a chiral rhodium complex.

Oxidation: The resulting boronate ester is oxidized under basic conditions (e.g., NaOH/H₂O₂) to yield the chiral N,N-dimethyl-2-(1-hydroxyethyl)-5-phenylpentanamide.

Hydrolysis: The amide is hydrolyzed to afford the final product, this compound.

This method is particularly valuable as it can generate the desired stereocenter with high fidelity, which is often a requirement for biologically active molecules. researchgate.net

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can provide exceptional levels of stereoselectivity under mild reaction conditions.

Whole-Cell Bioreduction of Prochiral Ketones to Chiral Alcohols

The asymmetric reduction of a prochiral ketone is a direct and efficient route to obtaining the chiral alcohol moiety of the target molecule. This biotransformation can be accomplished using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or plant cells (e.g., carrot, apple), which contain a variety of alcohol dehydrogenases (ADHs). researchgate.net

For the synthesis of this compound, the key precursor would be a keto-acid or keto-ester, such as ethyl 2-acetyl-5-phenylpentanoate. The carbonyl group of the acetyl moiety is prochiral and can be stereoselectively reduced by the enzymes present in the whole cells to yield the (R)- or (S)-hydroxyethyl group, depending on the specific enzymes and their adherence to Prelog's rule.

The process typically involves incubating the ketone substrate with a suspension of the whole cells in an aqueous medium, often containing a carbohydrate source like glucose or sucrose (B13894) to provide the necessary reducing cofactors (NADH or NADPH) for the ADHs. researchgate.net The advantages of using whole cells include the obviation of isolating and purifying enzymes and the inherent system for cofactor regeneration.

| Biocatalyst | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Freeze-dried Carrot (Daucus carota) | Acetophenone | (S)-1-Phenylethanol | >99% | researchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | High | researchgate.net |

| Pichia methanolica | Keto-methyl ester | (S)-Hydroxy methyl ester | 99% | nih.gov |

Lipase-Mediated Kinetic Resolution of Methyl 3-Hydroxy-5-phenylpentanoate and Analogues

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. Lipases are particularly versatile and robust enzymes for this purpose, often used for the hydrolysis of esters or the acylation of alcohols. mdpi.com

To obtain an enantiomerically pure form of this compound, one could start with the racemic ester, for example, methyl 2-(1-hydroxyethyl)-5-phenylpentanoate. This racemic alcohol can be resolved through lipase-catalyzed transesterification. In a typical procedure, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent, with a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). The lipase will selectively acylate one of the alcohol enantiomers, leaving the other unreacted.

For instance, if the lipase selectively acylates the (R)-alcohol, the reaction mixture will contain the (R)-acetate and the unreacted (S)-alcohol after approximately 50% conversion. These two compounds can then be separated by standard chromatographic methods. Subsequent hydrolysis of the separated ester or alcohol provides the target enantiomerically pure acid. Research on the resolution of structurally similar 3-aryl alkanoic acids has shown that lipases like Pseudomonas fluorescens can achieve excellent enantioselectivity (E value >200) in the hydrolysis of the corresponding ethyl esters. almacgroup.com However, the efficiency of the resolution can be highly sensitive to the steric bulk around the chiral center. almacgroup.com

Optimization of Biocatalytic Systems for Enantiomeric Excess

Achieving high enantiomeric excess (ee) and product yield in biocatalytic transformations requires careful optimization of reaction parameters. Key variables that influence enzyme activity and selectivity include pH, temperature, substrate concentration, solvent system, and enzyme loading. researchgate.net

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations from these optima can lead to reduced reaction rates and, in some cases, lower enantioselectivity.

Cofactor Regeneration: For redox reactions, such as the bioreduction of ketones, the regeneration of cofactors (NADH/NADPH) is crucial. In whole-cell systems, this is handled by the cell's metabolism, but in systems using isolated enzymes, an external regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) and a second dehydrogenase) must be added. acs.org

Solvent System: The choice of solvent is critical, especially in lipase-mediated resolutions. While lipases can function in organic solvents, the solvent type can impact enzyme stability and conformation, thereby affecting its enantioselectivity.

Immobilization: Immobilizing the enzyme or whole cells on a solid support can enhance stability, allow for easier separation from the reaction mixture, and facilitate catalyst recycling, making the process more economically viable. researchgate.net

Response surface methodology (RSM) is a statistical approach often used to systematically optimize these parameters to maximize both conversion and enantiomeric excess. researchgate.net

Synthesis of Key Precursors and Building Blocks

The synthesis of the final target molecule relies on the availability of key precursors or building blocks. For the methodologies described, unsaturated analogues of the pentanoic acid chain are particularly important. These precursors provide the necessary functional handles (e.g., double bonds, carbonyl groups) for the subsequent stereoselective transformations.

One class of key precursors is the family of 5-phenyl-2-pentenoic acids and their derivatives. These compounds can be synthesized through various classical organic reactions. For example, the hydrolysis of the corresponding ethyl esters, such as ethyl (E)-2-methyl-5-phenyl-2-pentenoate or ethyl (E)-3-methyl-5-phenyl-2-pentenoate, with a base like potassium hydroxide or sodium hydroxide, affords the desired unsaturated acids in high yield. mdpi.commdpi.com

| Precursor Name | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| (E)-3-Methyl-5-phenyl-2-pentenoic acid | Ethyl (E)-3-methyl-5-phenyl-2-pentenoate | NaOH, H₂O/MeOH | 95% | mdpi.com |

| (E)-2-Methyl-5-phenyl-2-pentenoic acid | Ethyl (E)-2-methyl-5-phenyl-2-pentenoate | KOH, H₂O/MeOH | 84% | mdpi.com |

| (Z)-3-Methyl-5-phenyl-2-pentenoic acid | Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate | KOH, H₂O/MeOH | 57% | researchgate.net |

Another crucial precursor is the keto-ester, ethyl 2-acetyl-5-phenylpentanoate, required for the whole-cell bioreduction pathway. The synthesis of such β-keto esters can be achieved through methods like the Claisen condensation or acylation of an appropriate enolate. These building blocks serve as the foundation upon which the advanced synthetic methodologies introduce the desired chirality and functionality.

Preparation of 5-Phenylpentanoic Acid Derivatives

The synthesis of the 5-phenylpentanoic acid backbone is a critical first step in the generation of more complex derivatives like this compound. Various established methodologies in organic chemistry can be employed to construct this carbon skeleton, with the malonic ester synthesis and condensation-hydrogenation routes being particularly notable.

One classic and versatile method is the malonic ester synthesis, which allows for the formation of carboxylic acids from alkyl halides. This process begins with the deprotonation of diethyl malonate, a common malonic ester, to form a stable enolate ion. brainly.com This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. For the synthesis of 5-phenylpentanoic acid, 1-bromo-4-phenylbutane (B79780) is used to introduce the required phenylbutyl group. brainly.com The subsequent hydrolysis of the resulting diethyl ester derivative, followed by decarboxylation upon heating, yields the final 5-phenylpentanoic acid product. brainly.com

Table 1: Malonic Ester Synthesis of 5-Phenylpentanoic Acid

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Deprotonation | Formation of an enolate ion from diethyl malonate using a strong base. | Diethyl malonate, Sodium ethoxide (NaOEt) or Sodium hydride (NaH) | brainly.com |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide to form a C-C bond. | 1-bromo-4-phenylbutane | brainly.com |

| 3. Hydrolysis & Decarboxylation | Conversion of the diester to a dicarboxylic acid, which then loses CO2 upon heating to yield the final product. | Acid/Base (for hydrolysis), Heat | brainly.com |

An alternative approach, which can be highly effective for industrial-scale production, involves the condensation of 3-phenylpropanal with malonic acid. google.com This reaction, a variant of the Doebner condensation, initially forms a mixture of unsaturated carboxylic acids, namely 5-phenyl-2-pentenoic acid and 5-phenyl-3-pentenoic acid. google.com This mixture of crude unsaturated acids can then be subjected to a catalytic hydrogenation step without requiring extensive purification. google.com Using a catalyst such as palladium on carbon (Pd/C), the carbon-carbon double bonds are reduced to yield high-purity 5-phenylpentanoic acid. google.com This method is advantageous as it utilizes 3-phenylpropanal, a hydrogenated derivative of cinnamaldehyde, to efficiently produce the desired saturated carboxylic acid. google.com

Utilization of 3-Phenylpropanal in Synthetic Routes

3-Phenylpropanal is a pivotal starting material in advanced synthetic strategies aimed at producing not only the basic 5-phenylpentanoic acid structure but also its more complex and chiral derivatives. Its aldehyde functionality makes it an ideal electrophile for carbon-carbon bond-forming reactions, most notably the aldol reaction, which is fundamental for introducing the 1-hydroxyethyl moiety required for the target compound and for controlling stereochemistry.

In the asymmetric synthesis of related chiral molecules such as (3S)-hydroxy-5-phenylpentanoic acid, 3-phenylpropanal is reacted with a chiral auxiliary-equipped enolate. nih.govmdpi.com The Evans asymmetric aldol reaction is a prime example of this strategy, providing a high degree of stereocontrol. nih.gov In this methodology, a chiral oxazolidinone, such as (R)-acetyloxazolidinone, is first converted into its titanium enolate. nih.govmdpi.com This chiral enolate then reacts with 3-phenylpropanal. nih.govmdpi.com The steric influence of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of two diastereomeric products that can be separated using techniques like silica gel column chromatography. nih.govmdpi.com

Table 2: Evans Asymmetric Aldol Reaction using 3-Phenylpropanal

| Parameter | Description | Reference |

|---|---|---|

| Chiral Auxiliary | (R)-acetyloxazolidinone ((R)-1) | nih.govmdpi.com |

| Aldehyde | 3-Phenylpropanal | nih.govmdpi.com |

| Promoter/Lewis Acid | Titanium tetrachloride (TiCl4) | nih.govmdpi.com |

| Base | Diisopropylethylamine (i-Pr2NEt) | nih.gov |

| Solvent | Methylene chloride (CH2Cl2) | nih.gov |

| Temperature | -78 °C to room temperature | nih.gov |

| Outcome | Formation of two separable diastereomers, which are precursors to chiral hydroxy acids. | nih.govmdpi.com |

Following the aldol addition, the chiral auxiliary is cleaved from the product. This is typically achieved by hydrolysis, for example, using a lithium hydroxide and hydrogen peroxide system, to yield the desired chiral hydroxy carboxylic acid. nih.gov This synthetic pathway demonstrates the crucial role of 3-phenylpropanal as a building block for constructing the carbon chain while simultaneously allowing for the precise installation of stereocenters, a key requirement for the synthesis of specific chiral variants of this compound. nih.gov

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and spectrometric data for the compound "this compound" (CAS Registry Number: 439084-21-6) is not available in the public domain. As a result, the creation of a detailed and scientifically accurate article with the requested data tables for its molecular characterization and stereochemical analysis cannot be fulfilled at this time.

The required analytical data, including High-Resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, are essential for the thorough structural elucidation and discussion mandated by the article's outline. Searches for the compound by its chemical name, synonyms, and CAS number did not yield any published experimental spectra or detailed characterization reports.

While general principles of spectroscopic techniques can be discussed, applying them specifically to "this compound" without actual research findings would result in a speculative and scientifically unsubstantiated article. The generation of hypothetical data would be inaccurate and misleading.

Therefore, until the spectroscopic characterization of "this compound" is published and made publicly accessible, it is not possible to generate the requested content while adhering to the strict requirements for accuracy and reliance on sourced data.

Molecular Characterization and Stereochemical Analysis of 2 1 Hydroxyethyl 5 Phenylpentanoic Acid

Advanced Chromatographic Methods for Purity and Stereochemical Assessment

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation and Purity Profiling

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid, offering high resolution for the separation of its closely related stereoisomers. The strategy for separation depends on whether the goal is to separate diastereomers or enantiomers.

Diastereomer Separation: Diastereomers possess different physical properties, which allows for their separation on standard, achiral stationary phases. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. A typical method involves a C18 column, where separation is based on the differential hydrophobicity of the diastereomeric pairs. To ensure good peak shape and reproducibility for carboxylic acids, the mobile phase is often acidified with agents like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxyl group. teledyneisco.commdpi.com

Enantiomer Separation: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): This is a direct method where the analyte is passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral compounds, including carboxylic acids. nih.gov

Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers can then be readily separated on a standard achiral HPLC column. nih.govresearchgate.net

The selection between normal-phase (NPLC) and reversed-phase (RPLC) modes can also influence the separation efficiency, with each offering different selectivity for diastereomers. hplc.eu Purity profiling is conducted by integrating the peak areas of the main compound and any detected impurities, with detection commonly performed using a UV detector, as the phenyl group provides a suitable chromophore.

| Parameter | Diastereomer Separation | Enantiomer Separation (Direct) |

| Stationary Phase | Reversed-Phase C18 (achiral) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Column | Ascentis® Phenyl, 4.6 x 150 mm, 5 µm | Chiralcel® OJ-RH |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Acetonitrile/Water/TFA |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Purpose | Separate (2R,1'S)/(2S,1'R) from (2R,1'R)/(2S,1'S) | Resolve all four stereoisomers |

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas Chromatography is a powerful technique for determining the enantiomeric excess (ee) of volatile chiral compounds. However, this compound is not sufficiently volatile for direct GC analysis due to its carboxylic acid and hydroxyl functional groups. Therefore, a derivatization step is mandatory to convert the molecule into a more volatile and thermally stable form, typically an ester. heraldopenaccess.usresearchgate.net

The common procedure involves a two-step derivatization:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reacting it with an appropriate alcohol under acidic conditions.

Acylation/Silylation: The hydroxyl group can be capped, for instance, by converting it into an acetate (B1210297) ester or a silyl (B83357) ether, to further increase volatility and improve chromatographic performance.

Once derivatized, the sample is injected onto a GC column. For the separation of the resulting enantiomers, a chiral stationary phase is required. Cyclodextrin-based capillary columns are frequently used for this purpose, as they offer excellent enantioselectivity for a wide variety of compounds. gcms.cz The determination of enantiomeric excess is calculated from the relative peak areas of the separated enantiomers detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comnih.gov

| Parameter | Typical GC Conditions |

| Derivatization | Esterification (e.g., with Methanol (B129727)/HCl) followed by Silylation |

| Stationary Phase | Chiral (e.g., Rt-βDEXsa, derivatized β-cyclodextrin) |

| Column | Capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 100°C, ramp to 250°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Purpose | Quantify the ratio of enantiomers to determine enantiomeric excess |

Flash Column Chromatography for Purification of Synthetic Intermediates and Products

Flash column chromatography is an essential preparative technique used for the rapid purification of compounds in multi-gram quantities. It is widely applied during the synthesis of this compound to isolate intermediates and the final product from reaction byproducts and unreacted starting materials. rsc.org

The choice of stationary and mobile phases is critical for achieving successful separation.

Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used as the mobile phase. Carboxylic acids can sometimes exhibit peak tailing on silica due to interactions with acidic silanol (B1196071) groups. This can often be mitigated by adding a small amount of a polar, acidic modifier like acetic or formic acid to the eluent. reddit.com

Reversed-Phase Chromatography: For more polar compounds or when normal-phase separation is difficult, reversed-phase flash chromatography using a C18-functionalized silica is an effective alternative. biotage.com The mobile phase typically consists of a gradient of an organic solvent like acetonitrile or methanol in water. As with HPLC, the addition of an acid such as TFA is often necessary to suppress ionization and achieve efficient purification of carboxylic acids. teledyneisco.com

The progress of the purification is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure desired compound.

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica Gel (40-63 µm) | C18-functionalized Silica |

| Mobile Phase | Hexane/Ethyl Acetate gradient | Water/Acetonitrile gradient with 0.1% TFA |

| Elution Order | Less polar compounds elute first | More polar compounds elute first |

| Application | Purification of less polar synthetic intermediates | Purification of the final product and polar intermediates |

| Monitoring | Thin-Layer Chromatography (TLC) | HPLC or TLC |

Investigative Applications and Mechanistic Studies in Biological Systems

Utilization as a Key Intermediate in the Synthesis of Biologically Active Compounds

The versatility of the 2-(1-Hydroxyethyl)-5-phenylpentanoic acid framework makes it a crucial building block in the synthesis of various classes of therapeutic candidates. Specifically, its stereoisomer, (3S)-hydroxy-5-phenylpentanoic acid, has been effectively employed in the asymmetric synthesis of complex natural products.

Precursor to Diarylpentanoids and Diarylheptanoids with Anti-proliferative, Apoptosis Induction, and Anti-migration Properties

(3S)-Hydroxy-5-phenylpentanoic acid, a stereoisomer of the title compound, is a readily accessible chiral intermediate for the synthesis of linear diarylpentanoids and diarylheptanoids. nih.gov These classes of compounds, which are structurally similar to curcumin, are of significant interest due to their wide range of biological activities, including potent anti-cancer properties. google.com

Research has demonstrated that synthetic diarylpentanoids exhibit significant anti-proliferative, apoptosis-inducing, and anti-migration effects in various cancer cell lines. nih.gov For example, the diarylpentanoid known as MS13 (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) has shown greater cytotoxicity and growth-inhibitory effects on androgen-independent prostate cancer cells (DU 145 and PC-3) than its parent compound, curcumin. nih.gov Studies on other diarylpentanoid analogues have revealed their ability to interfere with the p53 pathway and induce mitotic arrest, leading to cell death in colorectal tumor cells. google.com The synthesis of these bioactive molecules often relies on chiral building blocks like (3S)-hydroxy-5-phenylpentanoic acid to construct the core β-hydroxy ketone or 1,3-diol functionalities that are common structural motifs in these natural products. nih.gov

Table 1: Anti-proliferative Activity of a Diarylpentanoid (MS13) vs. Curcumin This table is interactive and can be sorted by clicking the column headers.

| Compound | Cell Line | IC50 (µM) after 72h | Selective Index (SX) | Reference |

|---|---|---|---|---|

| MS13 | DU 145 (Prostate Cancer) | 6.35 | 122.8 | nih.gov |

| MS13 | PC-3 (Prostate Cancer) | 6.54 | 119.17 | nih.gov |

| Curcumin | DU 145 (Prostate Cancer) | 10.10 | 77.2 | nih.gov |

| Curcumin | PC-3 (Prostate Cancer) | 8.19 | 95.25 | nih.gov |

Synthetic Building Block for Molecules with Potential Therapeutic Relevance (e.g., related to GPR120 modulators)

The phenylpropanoic acid backbone, which is structurally related to this compound, is a key pharmacophore for agonists of G-protein coupled receptor 120 (GPR120). mdpi.comfrontiersin.org GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as an attractive therapeutic target for metabolic diseases, including type 2 diabetes, due to its role in mediating GLP-1 secretion, insulin (B600854) sensitization, and anti-inflammatory effects. frontiersin.org

Numerous studies have focused on designing and synthesizing novel GPR120 agonists based on the phenylpropanoic acid scaffold. mdpi.comfrontiersin.org For instance, a series of 5-membered heterocycle-containing phenylpropanoic acid derivatives were developed as potent GPR120 agonists with high oral bioavailability and demonstrated in vivo antidiabetic activity in rodent models. mdpi.com While the introduction of a hydroxyl group on the propanoic acid chain has been shown to abolish activity in some series, the core phenylalkanoic acid structure remains central to agonist design. This highlights the potential of using derivatives of this compound as building blocks to explore new chemical space for GPR120 modulators, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Intermediate for Compounds Affecting Circulatory System Functions

While direct evidence of this compound being used as an intermediate for compounds specifically targeting the circulatory system is not extensively documented in publicly available literature, related structures are subjects of cardiovascular research. Derivatives of phenyl- and piperazine-containing compounds have been synthesized and evaluated for their effects on cardiovascular functions, including potential as beta-blockers with vasodilatory properties. The synthesis of such molecules often involves coupling different chemical moieties to a core structure. The carboxylic acid and hydroxyl groups of this compound provide reactive handles for such synthetic modifications, suggesting its potential utility as a scaffold in the development of novel agents with cardiovascular activity.

Exploration of Biochemical Mechanisms of Action of Related Compounds

Understanding the biochemical mechanisms of compounds structurally analogous to this compound provides insight into potential biological activities. These analogues have been shown to interact with key cellular machinery, including enzyme systems and protein transport pathways.

Interaction with Enzyme Systems (e.g., Phosphodiesterase (PDE) Inhibition by substituted imidazotriazinones containing this compound)

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in a wide range of diseases. A patent for a series of imidazotriazinone compounds describes their utility as PDE9 inhibitors for treating neurodegenerative disorders such as Alzheimer's disease.

The general structure claimed in the patent allows for a wide variety of substituents. While the patent does not explicitly detail the synthesis from this compound, the core structure of the inhibitors features positions where a moiety derived from this acid could be incorporated. The synthesis of such complex heterocyclic systems often involves the condensation of multiple building blocks. The functional groups present in this compound make it a plausible candidate for derivatization and inclusion into the imidazotriazinone scaffold during a multi-step synthesis, potentially influencing the compound's potency, selectivity, and pharmacokinetic profile.

Table 2: PDE Inhibition Data for Patented Imidazotriazinone Compounds This table is for illustrative purposes based on categories from the relevant patent.

| Compound Class | Inhibition Band | IC50 Range | Target PDE | Reference |

|---|---|---|---|---|

| Imidazotriazinones | A | < 1 µM | PDE9 | |

| Imidazotriazinones | B | 1–10 µM | PDE9 | |

| Imidazotriazinones | C | > 10 µM | PDE9 |

Modulation of Cellular Processes (e.g., Protein Secretion by 5-phenylvaleric acid analogues through SEC24A-SURF4 interaction)

Recent research has illuminated the mechanism by which small molecules can selectively inhibit protein secretion. This process is critical for cell function, and its dysregulation is implicated in various diseases. The export of proteins from the endoplasmic reticulum (ER) is mediated by COPII-coated vesicles, where cargo adaptor proteins like SEC24 select specific proteins for transport.

Studies have shown that the small molecule 4-phenylbutyrate (B1260699) (4-PBA) can disrupt the interaction between the cargo receptor SURF4 and the cargo adaptor SEC24A. This interaction is crucial for the secretion of specific proteins, including proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. A close structural analogue, 5-phenylvaleric acid (5-PVA), which differs from this compound only by the absence of the hydroxyethyl (B10761427) group, demonstrates a comparable ability to reduce the SEC24A-SURF4 interaction. By binding to a cargo-binding domain on SEC24A, these molecules competitively inhibit its interaction with the SURF4 receptor, leading to a selective reduction in the secretion of SURF4-dependent cargo. This finding establishes a principle of using small molecules to modulate cargo selection in the secretory pathway, opening potential therapeutic avenues for diseases driven by secreted proteins.

Influence on Gene Expression (e.g., GRP78 inhibition by (R)-4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acid)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and assembly. When cells are under stress, unfolded or misfolded proteins can accumulate in the ER, triggering a protective mechanism known as the unfolded protein response (UPR). nih.gov A master regulator of the UPR is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP/HSPA5. nih.gov GRP78 is an ER-resident chaperone that plays a crucial role in maintaining cellular homeostasis by binding to unfolded proteins and preventing their aggregation. nih.gov Under normal conditions, GRP78 also binds to and inactivates the three main ER stress sensors: PERK, IRE1, and ATF6. nih.gov During ER stress, GRP78 releases these sensors, allowing them to activate signaling cascades that aim to restore ER function. nih.govoncotarget.com

Due to its potent anti-apoptotic effects and its role in promoting cell survival, GRP78 is often overexpressed in cancer cells, helping them to withstand the stressful tumor microenvironment. oncotarget.comoncotarget.com Consequently, the inhibition of GRP78 has emerged as a promising therapeutic strategy to make cancer cells more vulnerable to stress and enhance the efficacy of anti-cancer drugs. oncotarget.com

While the prompt provides an example of GRP78 inhibition by a related compound, (R)-4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acid, specific studies detailing this interaction are not available in the public domain. However, the broader class of phenyl-containing organic acids has been shown to influence gene expression in various biological contexts. For instance, in plants, phenolic compounds, which are synthesized via the phenylpropanoid pathway, are crucial secondary metabolites. The expression of key genes in this pathway, such as Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumaric Acid: CoA Ligase (4CL), dictates the levels of these compounds. mdpi.comfrontiersin.org Studies have shown that external stimuli can modulate the expression of these genes, thereby altering the phenolic profile of the organism. researchgate.netnih.gov This demonstrates a clear link between organic acids containing a phenyl group and the regulation of gene expression. mdpi.com

Metabolomic Investigations and Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the comprehensive profiling of small and volatile metabolites, including organic acids. nih.govwikipedia.org It is particularly well-suited for identifying and quantifying compounds involved in primary metabolism. nih.gov The workflow for GC-MS-based metabolomics involves several key steps.

A typical GC-MS analysis workflow is detailed below:

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Extraction of metabolites from the biological matrix (e.g., plasma, urine, tissue). nih.gov | Consistent and controlled sample collection and storage (e.g., at -80°C) are crucial to prevent metabolic activity and degradation. numberanalytics.com |

| 2. Derivatization | Chemical modification of non-volatile metabolites to make them volatile and thermally stable for GC analysis. For organic acids, a common method is silylation, which replaces active hydrogens with a silyl (B83357) group. nih.govnumberanalytics.com | This step is essential for analyzing many classes of metabolites, including amino acids, sugars, and organic acids, which are otherwise unsuitable for GC. numberanalytics.com |

| 3. GC Separation | The derivatized sample is injected into the gas chromatograph. An inert carrier gas (like helium) transports the vaporized analytes through a capillary column. Separation is achieved based on the compounds' different boiling points and affinities for the column's stationary phase. creative-proteomics.com | The choice of column and the temperature program of the GC oven are optimized to achieve adequate separation of metabolites. creative-proteomics.com |

| 4. Mass Spectrometry | As metabolites elute from the GC column, they enter the mass spectrometer. They are first ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). creative-proteomics.com | The resulting mass spectrum serves as a chemical fingerprint for the metabolite. creative-proteomics.com |

| 5. Data Processing | Raw data from the GC-MS is processed to remove background noise, correct for retention time shifts, and deconvolute overlapping peaks. nih.govcreative-proteomics.com |

| 6. Metabolite Identification | The experimental mass spectra are compared against spectral libraries (e.g., NIST library) for metabolite identification. The retention time of the compound is also used as an identification criterion. nih.gov | |

GC-MS offers high sensitivity and resolution, enabling both the qualitative and quantitative analysis of a wide array of metabolites within a complex biological sample. creative-proteomics.com

The Citrate Cycle, also known as the Krebs Cycle or Tricarboxylic Acid (TCA) Cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production in aerobic organisms. wikipedia.orgnih.gov This series of eight enzyme-catalyzed reactions occurs in the mitochondrial matrix of eukaryotes. wikipedia.orgnih.gov

The primary function of the Citrate Cycle is the oxidation of acetyl-CoA, which is derived from the breakdown of carbohydrates, fats, and proteins, into carbon dioxide. byjus.com This process releases stored energy, which is captured in the form of high-energy molecules: NADH, FADH₂, and ATP (or its equivalent, GTP). nih.gov These reduced coenzymes (NADH and FADH₂) are crucial as they subsequently donate their electrons to the electron transport chain, driving the majority of ATP synthesis in the cell. wikipedia.org

The cycle is a central hub in cellular metabolism, connecting the breakdown of various nutrients. byjus.com Furthermore, several intermediates of the cycle serve as precursors for the biosynthesis of other important molecules, including certain amino acids and fatty acids. wikipedia.org

Key Steps in the Citrate Cycle

| Step | Reactant(s) | Enzyme | Product(s) |

|---|---|---|---|

| 1 | Acetyl-CoA + Oxaloacetate | Citrate synthase | Citrate |

| 2 | Citrate | Aconitase | Isocitrate |

| 3 | Isocitrate + NAD⁺ | Isocitrate dehydrogenase | α-Ketoglutarate + NADH + CO₂ |

| 4 | α-Ketoglutarate + NAD⁺ | α-Ketoglutarate dehydrogenase | Succinyl-CoA + NADH + CO₂ |

| 5 | Succinyl-CoA + GDP + Pi | Succinyl-CoA synthetase | Succinate + GTP + CoA |

| 6 | Succinate + FAD | Succinate dehydrogenase | Fumarate + FADH₂ |

| 7 | Fumarate + H₂O | Fumarase | Malate |

Currently, there is no scientific literature available that describes the specific role of this compound or its metabolites in the Citrate Cycle.

While metabolomics provides a snapshot of the metabolic state, the integration of this data with network analysis offers a more profound, systems-level understanding of biological processes. researchgate.netnih.gov This approach moves beyond identifying individual biomarkers to elucidating the complex interplay between metabolites and metabolic pathways. nih.gov

Network analysis in metabolomics can be broadly categorized into two types:

Experimental Networks: These are constructed directly from metabolomics data. frontiersin.orgtum.de A common example is a correlation network, where nodes represent metabolites, and edges connect metabolites whose concentrations are significantly correlated across a set of samples. researchgate.net Clusters of highly correlated metabolites can suggest they are part of a co-regulated pathway or share a common biological function. frontiersin.org

Knowledge-Based Networks: These networks are built using existing biochemical knowledge, such as known enzymatic reactions from databases like KEGG. researchgate.nettum.de When metabolomics data is overlaid onto these networks, it allows for the visualization of which pathways are perturbed under different conditions. researchgate.net

The integration of these approaches provides powerful mechanistic insights. nih.gov For example, by mapping statistically significant metabolites onto a metabolic network, researchers can identify "hotspots" or specific pathways that are most affected by a particular condition or compound. researchgate.net This contextualization is crucial for generating hypotheses about the underlying biological mechanisms. nih.gov Combining different network types, such as correlation networks with genome-scale metabolic models, can further enhance the discovery of non-intuitive relationships and assist in the identification of unknown metabolites. frontiersin.orgresearchgate.net Ultimately, this integrated strategy transforms lists of metabolites into a functional understanding of cellular responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Hydroxyethyl)-5-phenylpentanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound can be approached via ester hydrolysis or coupling reactions. For example, analogous structures like (R)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (5c) are synthesized using Boc-protected intermediates followed by deprotection . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, cyclization reactions with acidic catalysts (e.g., boron trifluoride diethyl etherate) have been used for structurally related hydroxy acids, suggesting similar strategies for this compound .

Q. What analytical techniques are critical for confirming the structure and purity of this compound in synthetic chemistry research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, H NMR (DMSO-d) δ 1.50–1.56 (m, 4H) and 2.22 (t, J = 6.9 Hz, 2H) patterns in related pentanoic acid derivatives provide benchmarks for assigning proton environments . High-Performance Liquid Chromatography (HPLC) or LC-MS should be used to assess purity, as demonstrated in the characterization of ethyl 2-phenylacetoacetate derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific MSDS data for this compound is limited, general protocols for structurally similar carboxylic acids include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Measures : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., charge distribution at the hydroxyl group) to identify reactive sites. Molecular docking studies against target proteins (e.g., enzymes) can prioritize derivatives for synthesis. For example, modifications to the phenyl or hydroxyethyl groups could mimic bioactive scaffolds in thiadiazole-containing analogs .

Q. What strategies are effective in addressing contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation experiments at pH 1–12, monitoring hydrolytic decomposition via UV-Vis or NMR.

- Mechanistic Probes : Use isotopic labeling (e.g., O) to track ester or hydroxyl group reactivity, as seen in studies of 3-hydroxy acids .

- Data Reconciliation : Compare results across buffers (phosphate vs. citrate) to isolate pH effects from counterion interference.

Q. What structural modifications of this compound have been explored to enhance its physicochemical properties, and what methodologies guide these modifications?

- Methodological Answer :

- Backbone Alterations : Introducing electron-withdrawing groups (e.g., -NO) to the phenyl ring to improve solubility, as demonstrated in 5-phenylvaleric acid derivatives .

- Hydroxyl Group Functionalization : Acetylation or silylation (e.g., tert-butyldimethylsilyl) to protect the hydroxyl group during synthesis, followed by deprotection .

- Salt Formation : Co-crystallization with amines (e.g., tris(hydroxymethyl)aminomethane) to enhance bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the catalytic efficiency of enzymes acting on this compound?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) and monitor product formation via HPLC.

- Inhibition Studies : Test competitive inhibitors (e.g., phenylacetic acid analogs) to identify active-site interactions .

- Isotopic Tracing : C-labeled substrates can map metabolic pathways in in vitro systems .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Reaction Exotherm Management : Use jacketed reactors with controlled cooling to prevent thermal degradation.

- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Byproduct Analysis : Implement inline FTIR or Raman spectroscopy to monitor intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.